molecular formula C32H51N5O8S B562328 N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide CAS No. 1322625-23-9

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide

Cat. No. B562328
CAS RN: 1322625-23-9
M. Wt: 665.847
InChI Key: NCWZQCBPNDFDKU-GKYWWTQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide (NHBS) is a biotinylated derivative of the naturally occurring amino acid caprolactam. NHBS has a wide range of applications in scientific research, including protein labeling, immunoassay, and bioconjugation. It has also been used in the development of novel drug delivery systems and biomaterials. NHBS has been used extensively in the biotechnology industry due to its stability and biocompatibility.

Mechanism of Action

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide acts as a linker between two molecules. It forms a covalent bond with the carboxylic acid group of the target molecule, and the biotin group binds to the target molecule via a non-covalent interaction. The biotin group can then be used to attach other molecules, such as antibodies or other proteins.
Biochemical and Physiological Effects
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the stability of proteins, increase their solubility, and enhance their biological activity. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been shown to enhance the binding affinity of antibodies and other molecules.

Advantages and Limitations for Lab Experiments

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has a number of advantages for lab experiments. It is a stable and biocompatible molecule, and it is easy to use. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide can be used to conjugate proteins to a variety of different molecules, including antibodies, magnetic beads, and microplates. The main limitation of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is that it is not suitable for use in vivo.

Future Directions

There are a number of potential future directions for N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide. It could be used in the development of novel drug delivery systems, such as targeted delivery of drugs to specific cells and tissues. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide could be used to create bioconjugates for targeted imaging and diagnostic applications. Finally, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide could be used to create more complex biomaterials with improved properties.

Synthesis Methods

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is synthesized by a two-step process. In the first step, caprolactam is reacted with a biotinylating agent, such as N-biotinyl-L-cysteine, to form the biotinylated derivative. In the second step, the biotinylated derivative is reacted with N-hydroxysuccinimide to form N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide.

Scientific Research Applications

N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been used in a variety of scientific research applications. It has been used as a protein labeling reagent in ELISA and Western blotting. It has also been used to conjugate proteins to solid supports, such as magnetic beads and microplates. In addition, N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has been used to conjugate proteins to antibodies and other molecules, as well as to create bioconjugates for drug delivery.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHQNXWSOQGALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.